molecular formula C17H18Cl2N2O3 B2741524 ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate CAS No. 338406-26-1

ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate

Cat. No.: B2741524
CAS No.: 338406-26-1
M. Wt: 369.24
InChI Key: ZCZMOTMNPFRBKT-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group, a morpholino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

    Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 5-(3,4-dichlorophenyl)-1H-pyrrole-3-carboxylate: Lacks the morpholino group, which may affect its biological activity.

    Ethyl 5-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-1H-pyrrole-3-carboxylate: Contains a pyrrolidinyl group instead of a morpholino group, which may alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-2-24-17(22)12-10-15(11-3-4-13(18)14(19)9-11)20-16(12)21-5-7-23-8-6-21/h3-4,9-10,20H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZMOTMNPFRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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